Disulfide, bis[2-(phenylthio)phenyl]
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Overview
Description
Disulfide, bis[2-(phenylthio)phenyl], also known as bis(2-phenylthio)phenyl disulfide, is an organic compound with the molecular formula C24H18S4. This compound features two phenylthio groups attached to a central disulfide bond. It is a member of the disulfide family, which is characterized by the presence of a sulfur-sulfur bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[2-(phenylthio)phenyl], typically involves the oxidation of thiophenol derivatives. One common method is the reaction of 2-phenylthiophenol with an oxidizing agent such as iodine (I2) or hydrogen peroxide (H2O2). The reaction proceeds as follows:
2PhSH+I2→Ph2S2+2HI
This reaction is usually carried out in a solvent like methanol (MeOH) or diethyl ether (Et2O) under controlled conditions to ensure the formation of the desired disulfide compound .
Industrial Production Methods
Industrial production of disulfide, bis[2-(phenylthio)phenyl], may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ alternative oxidizing agents and solvents to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis[2-(phenylthio)phenyl], undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The phenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2), hydrogen peroxide (H2O2), and other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Methanol (MeOH), diethyl ether (Et2O), and other organic solvents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted phenylthio derivatives.
Scientific Research Applications
Disulfide, bis[2-(phenylthio)phenyl], has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of disulfide, bis[2-(phenylthio)phenyl], primarily involves redox reactions. The disulfide bond can undergo reversible oxidation and reduction, allowing it to participate in various biochemical processes. In biological systems, disulfide bonds play a crucial role in maintaining protein structure and function. The compound can also act as an electron donor or acceptor, facilitating redox reactions in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenyl disulfide: (C6H5)2S2, a common organic disulfide with similar redox properties.
Dimethyl disulfide: (CH3)2S2, another symmetrical disulfide with different reactivity due to the presence of methyl groups.
Bis(2-aminophenyl) disulfide: (H2NC6H4)2S2, a disulfide with amino groups that influence its chemical behavior
Uniqueness
Disulfide, bis[2-(phenylthio)phenyl], is unique due to the presence of phenylthio groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
58074-47-8 |
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Molecular Formula |
C24H18S4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-phenylsulfanyl-2-[(2-phenylsulfanylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C24H18S4/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)27-28-24-18-10-8-16-22(24)26-20-13-5-2-6-14-20/h1-18H |
InChI Key |
HIWCOXXWRSVCSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2SSC3=CC=CC=C3SC4=CC=CC=C4 |
Origin of Product |
United States |
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